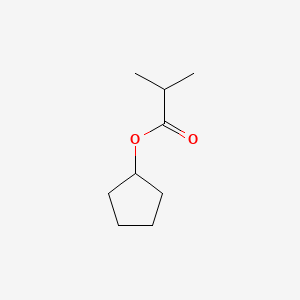

Cyclopentyl isobutyrate

Beschreibung

Cyclopentyl isobutyrate is an ester derived from isobutyric acid and cyclopentanol. Esters of isobutyric acid are widely used in flavoring, fragrances, and industrial synthesis due to their volatile and aromatic characteristics. This article compares cyclopentyl isobutyrate with structurally similar esters, leveraging available evidence to infer trends in physical properties, applications, and safety.

Eigenschaften

CAS-Nummer |

6290-14-8 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

cyclopentyl 2-methylpropanoate |

InChI |

InChI=1S/C9H16O2/c1-7(2)9(10)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

MKIBNFZXBZAOJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)OC1CCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentyl isobutyrate can be synthesized through the esterification of cyclopentanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of cyclopentyl isobutyrate may involve continuous esterification processes where cyclopentanol and isobutyric acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ester hydrolysis of cyclopentyl isobutyrate can occur under acidic or basic conditions:

-

Acidic hydrolysis : In HCl or H₂SO₄, the ester cleaves to form cyclopentanol and isobutyric acid.

-

Basic hydrolysis : Using NaOH or KOH, the reaction generates cyclopentanol and the sodium/potassium salt of isobutyric acid.

These reactions are thermodynamically driven, with the extent of hydrolysis dependent on pH and temperature. While direct data for cyclopentyl isobutyrate are unavailable, analogous esters (e.g., methyl α-isobutyryloxyisobutyrate) show complete consumption under similar conditions .

Transesterification

Cyclopentyl isobutyrate can undergo transesterification with alcohols (e.g., ethanol) in the presence of catalysts like titanium ethoxide:

-

Mechanism : The ester exchanges its alcohol moiety (cyclopentanol) with another alcohol (e.g., ethanol), forming a new ester (e.g., ethyl isobutyrate) and releasing cyclopentanol.

-

Example : Methyl α-hydroxyisobutyrate transesterifies with ethanol under reflux for 96 hours to yield ethyl α-hydroxyisobutyrate (97% yield) .

| Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Titanium ethoxide | Reflux, 96 hr | 97% |

Analytical Characterization

-

NMR Spectroscopy : For analogous esters (e.g., methyl α-isobutyryloxyisobutyrate), ¹H NMR shows diagnostic signals for methyl groups (δ 1.16–1.54 ppm) and ester carbonyls (δ 173–177 ppm) . Cyclopentyl isobutyrate would exhibit similar patterns, with cyclopentyl protons likely in the δ 1.5–2.5 ppm range.

-

GC-MS : High-purity esters (e.g., >99% GC purity) are achievable through distillation, as demonstrated in transesterification reactions .

Wissenschaftliche Forschungsanwendungen

Cyclopentyl isobutyrate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed reactions involving esters.

Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

Cyclopentyl isobutyrate can be compared to other esters such as:

- Cyclopentyl acetate

- Cyclopentyl propionate

- Isobutyl acetate

Uniqueness: Cyclopentyl isobutyrate is unique due to its specific combination of a cyclopentane ring and an isobutyrate group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Market Trends : Cyclopentyl derivatives (e.g., isocyanates) show growth in pharmaceuticals and agrochemicals, suggesting cyclopentyl isobutyrate could follow similar demand patterns .

- Synthetic Routes : Cyclopentyl esters are often synthesized via acid-catalyzed esterification, akin to methods for isobutyl isobutyrate .

- Regulatory Considerations : Esters like isobutyl isobutyrate require rigorous toxicity testing, which would extend to cyclopentyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.